N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxadiazole ring, a pyrazolo[5,1-b][1,3]oxazine ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Oxadiazoles and pyrazoloxazines are classes of compounds that have been studied for their potential biological activities. For instance, oxadiazoles have been reported to possess a broad spectrum of pharmacological activities such as antiviral, antibacterial, antitumor, antituberculosis, anti-inflammatory, anticonvulsant and anti-Alzheimer activities . .
Biochemical Pathways
Oxadiazoles have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxadiazoles have been reported to have a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Construction of the pyrazolo[5,1-b][1,3]oxazine ring: This step involves the reaction of a suitable pyrazole derivative with an epoxide or a related compound to form the oxazine ring.
Coupling of the oxadiazole and pyrazolo[5,1-b][1,3]oxazine rings: This is typically done through a nucleophilic substitution reaction, where the oxadiazole ring is attached to the pyrazolo[5,1-b][1,3]oxazine ring via a methylene bridge.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Comparison with Similar Compounds
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can be compared with other similar compounds, such as:
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-methyl ester: This compound has a methyl ester group instead of a carboxamide group.
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-thiol: This compound features a thiol group instead of a carboxamide group.
These similar compounds highlight the versatility of the core structure and its potential for modification to achieve different properties and applications.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-7-13-14-9(19-7)6-12-11(17)8-5-10-16(15-8)3-2-4-18-10/h5H,2-4,6H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCPJDLJBLIYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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